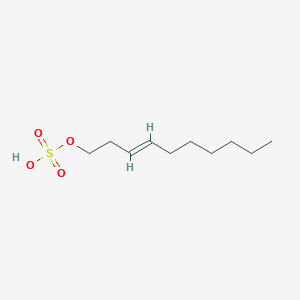

(3E)-dec-3-en-1-yl hydrogen sulfate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

(3E)-dec-3-en-1-yl hydrogen sulfate is a sulfuric ester obtained by the formal condensation of (3E)-dec-3-en-1-ol with sulfuric acid. It has a role as a Daphnia pulex metabolite and a kairomone. It is an organic sulfate and a sulfuric ester. It is a conjugate acid of a (3E)-dec-3-en-1-yl sulfate.

Applications De Recherche Scientifique

Agricultural Applications

Pesticide and Plant Growth Regulation

One of the primary applications of (3E)-dec-3-en-1-yl hydrogen sulfate is as a pesticide. It has been evaluated for its effectiveness as a sprouting inhibitor in potatoes. The European Food Safety Authority (EFSA) conducted a comprehensive risk assessment, concluding that this compound can effectively control sprouting when applied via hot fogging in climate-controlled storage environments . The active substance is recognized for its environmental fate and behavior, allowing for adequate exposure assessments at the EU level .

Table 1: Summary of Agricultural Applications

| Application Type | Specific Use | Method of Application | Effectiveness |

|---|---|---|---|

| Pesticide | Sprouting inhibitor | Hot fogging | Effective in potatoes |

| Plant growth regulator | Post-harvest treatment | Climate-controlled storage | Reduces sprouting |

Food Science Applications

Flavoring Agent

This compound is also utilized as a food flavoring agent . It is naturally occurring in various fruits, juices, and spices, contributing to the flavor profile of food products. Its use as a flavoring substance is supported by its low toxicity and favorable metabolic pathways, making it suitable for consumption .

Therapeutic Potential

Antimicrobial Properties

Emerging research indicates that compounds related to this compound may exhibit antimicrobial properties . Studies have explored its role in inhibiting the growth of certain bacteria, which could have implications for developing new antimicrobial agents . The compound's mechanism may involve disrupting bacterial metabolic pathways, although further research is necessary to fully understand its efficacy and safety.

Case Study 1: Post-Harvest Use in Potatoes

A significant study conducted by the EFSA assessed the application of this compound on stored potatoes. The study highlighted its effectiveness in reducing sprouting rates while ensuring minimal risk to human health and the environment. The results indicated that when applied correctly, the compound could significantly extend the shelf life of potatoes without adverse effects on quality .

Case Study 2: Flavoring Agent Evaluation

In another evaluation focusing on food applications, researchers examined the use of this compound as a flavoring agent in various food products. The findings suggested that it enhances flavor without contributing to toxicity, supporting its inclusion in food formulations .

Analyse Des Réactions Chimiques

Hydrolysis Reactions

The sulfate ester group in (3E)-dec-3-en-1-yl hydrogen sulfate undergoes hydrolysis under acidic or basic conditions. Key findings include:

-

Acidic Hydrolysis : Protonation of the sulfate group weakens the S–O bond, leading to cleavage and formation of (3E)-dec-3-en-1-ol and sulfuric acid .

-

Basic Hydrolysis : Nucleophilic attack by hydroxide ions at the electrophilic sulfur atom results in sulfate displacement, yielding the corresponding alcohol and sulfate ions .

| Condition | Products | Rate Determinants |

|---|---|---|

| pH < 2 | (3E)-dec-3-en-1-ol + H₂SO₄ | Temperature, acid concentration |

| pH > 10 | (3E)-dec-3-en-1-ol + SO₄²⁻ | Base strength, steric effects |

Nucleophilic Substitution

The sulfate group acts as a leaving group in nucleophilic substitutions:

-

With Halides : Reaction with KI or NaBr in polar aprotic solvents (e.g., DMF) produces (3E)-dec-3-en-1-yl halides. For example, bromide substitution occurs via an SN2 mechanism, with inversion at the sulfur center .

-

With Amines : Primary amines (e.g., methylamine) displace sulfate to form ammonium salts, though competing elimination reactions may occur at elevated temperatures .

Elimination Reactions

The alkene moiety participates in elimination pathways:

-

Dehydration : Under strong acids (e.g., H₂SO₄), β-hydrogen elimination generates conjugated dienes, though this is less favored due to the existing double bond’s stability .

-

Radical-Induced Eliminations : In the presence of halogenating agents (e.g., Br₂), radical intermediates may abstract hydrogen, leading to rearranged alkenes. This parallels mechanisms observed in decarboxylative halogenation .

Surface-Mediated Reactions

Recent studies highlight the role of interfacial interactions in modifying reactivity:

-

On-Water Assembly : When dispersed on aqueous surfaces with anionic surfactants (e.g., sodium octyl sulfate), the compound aligns into monolayers. This pre-organization enhances electrophilic reactivity at specific sites, enabling regioselective reactions with incoming nucleophiles .

-

Electrostatic Activation : Protonation at the water-surfactant interface increases the sulfate group’s electrophilicity, accelerating substitutions .

Comparative Reactivity of Analogous Compounds

Reactivity trends for structurally related organosulfates:

| Compound | Structure | Key Reactivity Differences |

|---|---|---|

| (Z)-octa-2-en-1-yloxy sulfate | Shorter chain, Z-alkene | Faster hydrolysis due to reduced steric hindrance |

| 4-octene sulfonic acid | Sulfonic acid group | Higher thermal stability; resistant to nucleophilic substitution |

Mechanistic Insights from Radical Pathways

Decarboxylative halogenation studies provide analogies for sulfate reactivity:

-

Radical Decomposition : Under UV light or thermal conditions, sulfate esters generate acyloxy radicals (R–O–SO₃- ), which decarboxylate to form alkyl radicals. These intermediates abstract halogens from reagents like Br₂ or I₂, yielding haloalkanes .

-

Rearrangement Pathways : Cyclic or branched alkyl radicals derived from sulfate decomposition undergo carbocation-like rearrangements, as seen in cyclobutyl systems .

Propriétés

Formule moléculaire |

C10H20O4S |

|---|---|

Poids moléculaire |

236.33 g/mol |

Nom IUPAC |

[(E)-dec-3-enyl] hydrogen sulfate |

InChI |

InChI=1S/C10H20O4S/c1-2-3-4-5-6-7-8-9-10-14-15(11,12)13/h7-8H,2-6,9-10H2,1H3,(H,11,12,13)/b8-7+ |

Clé InChI |

WSBCIWCIAPMFLY-BQYQJAHWSA-N |

SMILES isomérique |

CCCCCC/C=C/CCOS(=O)(=O)O |

SMILES canonique |

CCCCCCC=CCCOS(=O)(=O)O |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.